molecular formula C7H10N4O2 B12549573 N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine CAS No. 145697-05-8

N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B12549573
CAS No.: 145697-05-8
M. Wt: 182.18 g/mol
InChI Key: DTAOYFUQLIOFNZ-UHFFFAOYSA-N
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Description

N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that features a nitropyridine moiety attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves the organomediated cleavage of a benzoyl group using ethane-1,2-diamine and acetic acid under neutral conditions . This method has proven to be effective in synthesizing the compound, which was previously challenging to prepare by conventional methods.

Industrial Production Methods

While specific industrial production methods for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of ethane-1,2-diamine and acetic acid under neutral conditions provides a scalable and efficient method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the substituent introduced, but typically include alkylated or acylated derivatives.

Scientific Research Applications

N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The ethane-1,2-diamine backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is unique due to its specific nitropyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

CAS No.

145697-05-8

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

N'-(6-nitropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10N4O2/c8-4-5-9-6-2-1-3-7(10-6)11(12)13/h1-3H,4-5,8H2,(H,9,10)

InChI Key

DTAOYFUQLIOFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])NCCN

Origin of Product

United States

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